molecular formula C18H15FN2O3S B2955676 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate CAS No. 1396873-51-0

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate

Cat. No. B2955676
CAS RN: 1396873-51-0
M. Wt: 358.39
InChI Key: WCUTYERCDAOMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate” is a complex organic compound that is part of the benzothiazole family . Benzothiazole derivatives have been studied for their potential anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Anti-Parkinsonian Agents

1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed and synthesized as novel anti-Parkinsonian agents . These compounds have shown improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice . They have been found to be active in alleviating haloperidol-induced catalepsy in mice .

Neuroprotective Properties

These compounds have been associated with neuroprotective properties . Biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate were carried out to highlight these properties .

Anti-Inflammatory Properties

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives have been synthesized and evaluated for their anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Fluorescent Pigment Dyeing Substrates

2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates . They also possess β-D-galactosidase activities .

Bacterial Detection

These compounds are used in bacterial detection . They have been found to be effective in detecting bacterial presence .

Anti-Tumor Agents

These compounds have been used as anti-tumor agents . They have shown anti-proliferative effects and have been used as anti-tumor imaging agents .

Fluorescent Probes for Analyte Detection

These compounds have been used as fluorescent probes for analyte detection . They have been found to be effective in detecting various analytes .

Inducing Cell Apoptosis

3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been found to induce cell apoptosis . They up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction .

Future Directions

The future directions for the study of “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate” and related compounds could include further exploration of their anti-tubercular properties, investigation of their potential applications in other medical conditions, and development of more efficient synthesis methods .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that many non-steroidal anti-inflammatory drugs (nsaids), which include some thiazole derivatives, work by inhibiting the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . PGE2 are lipid compounds that are produced by COX enzymes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an NSAID, it could potentially reduce inflammation and pain by inhibiting prostaglandin synthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can also influence its stability and activity.

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-13-5-1-3-7-15(13)23-11-17(22)24-12-9-21(10-12)18-20-14-6-2-4-8-16(14)25-18/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUTYERCDAOMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.